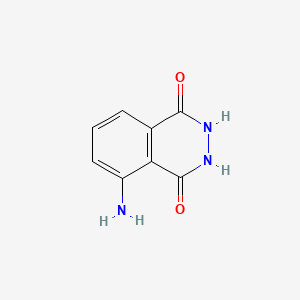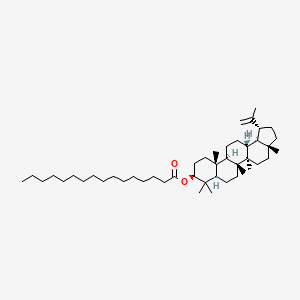
Palmitato de lupeol
Descripción general
Descripción
Lupenyl palmitate is a natural product found in Balanophora indica, Fagonia mollis, and other organisms . It belongs to the class of compounds known as pentacyclic lupane-type triterpenes . The molecular formula of Lupenyl palmitate is C46H80O2 .
Synthesis Analysis
The synthesis of Lupenyl palmitate and similar triterpenes typically involves the generation of a C5 unit like isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) . The terpene synthases are responsible for the synthesis of terpenes .Molecular Structure Analysis
The IUPAC name of Lupenyl palmitate is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate . The molecular weight is 665.1 g/mol .Physical And Chemical Properties Analysis
The exact mass of Lupenyl palmitate is 664.62 . The computed XLogP3-AA is 17.8 . The compound has a hydrogen bond donor count of 0 .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Se ha descubierto que el lupeol posee propiedades antioxidantes . Puede disminuir el estrés oxidativo a través de la activación del factor 2 relacionado con la eritroid nuclear factor 2 (Nrf-2) y la hemo oxigenasa-1 (HO-1) en el cerebro de ratones adultos .
Agente antineuroinflamatorio
El lupeol también actúa como un agente antineuroinflamatorio . Puede prevenir la neuroinflamación al suprimir las células gliales activadas y los mediadores inflamatorios .
Tratamiento de la enfermedad de Alzheimer
El lupeol ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer (EA) . Se ha descubierto que impacta el estrés oxidativo en la EA, y sus potenciales de unión e inhibición se han investigado y demostrado ser efectivos contra ciertas proteínas receptoras y enzimas en estudios de EA .
Efectos antidiabéticos
La investigación ha indicado que el lupeol tiene efectos antidiabéticos . Se ha encontrado que tiene proteínas de direccionamiento potencial como α-glucosidasa, α-amilasa y proteína tirosina fosfatasa 1B (PTP 1B) .
Propiedades hepatoprotectoras
Se ha descubierto que el lupeol tiene propiedades hepatoprotectoras . Tiene vías de direccionamiento potencial como la cinasa asociada al receptor IL-1 mediada por el receptor similar al peaje 4 (IRAK-TLR4), la familia Bcl-2, el factor nuclear kappa B (NF-kB), la fosfatidilinositol-3-cinasa (PI3-K)/Akt y las vías de señalización Wnt/β-catenina .
Efectos anticancerígenos
El lupeol ha mostrado efectos anticancerígenos . Se ha encontrado que tiene proteínas y vías de direccionamiento potencial que podrían ser beneficiosas en el tratamiento del cáncer .
Direcciones Futuras
Lupeol, a similar compound to Lupenyl palmitate, has shown beneficial pharmacological activities including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic and anti-mutagenic effects . It might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective and anticancer drugs . Similar future directions could be applicable for Lupenyl palmitate, but more research is needed to confirm this.
Mecanismo De Acción
Target of Action
Lupeol palmitate is a multi-target agent . It has been found to interact with several proteins and pathways, including α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help manage hyperglycemia, a condition characterized by high blood sugar levels .
Biochemical Pathways
Lupeol palmitate affects several biochemical pathways. It influences the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in various biological processes, including inflammation, cell survival, and cell proliferation .
Pharmacokinetics
It is known that the compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous .
Result of Action
Lupeol palmitate has been found to exhibit antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It has shown efficacy in various disease-targeted animal models, including anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer models .
Análisis Bioquímico
Biochemical Properties
Lupeol palmitate interacts with various enzymes, proteins, and other biomolecules. It has been reported to have anti-ulcer activities, indicating its role in biochemical reactions related to gastrointestinal protection . Lupeol, the parent compound of Lupeol palmitate, has been found to interact with proteins such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B), and enzymes involved in the TCA cycle .
Cellular Effects
Lupeol palmitate has been reported to have gastroprotective effects . The parent compound, lupeol, has shown anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lupeol palmitate exerts its effects at the molecular level through various mechanisms. The parent compound, lupeol, has been found to interact with various signaling pathways such as IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4), Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin signaling pathways .
Temporal Effects in Laboratory Settings
The parent compound, lupeol, has been studied extensively and has shown beneficial effects over time in various disease-targeted animal models .
Dosage Effects in Animal Models
Studies on lupeol have shown that it has beneficial effects in various disease-targeted animal models at different dosages .
Metabolic Pathways
Lupeol palmitate is likely to be involved in similar metabolic pathways as its parent compound, lupeol. Lupeol has been found to interact with enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B), and enzymes involved in the TCA cycle .
Transport and Distribution
It is known that the parent compound, lupeol, is synthesized in the cytoplasm and inserted into the cytoplasmic membrane via the Sec or Tat secretion machineries .
Subcellular Localization
The parent compound, lupeol, is synthesized in the cytoplasm and inserted into the cytoplasmic membrane .
Propiedades
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDHBQGBNPJMN-VBHWJLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954056 | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32214-80-5 | |
| Record name | Lupeol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lupenyl palmitate and where has it been found?
A1: Lupenyl palmitate is a naturally occurring compound classified as a triterpenoid ester. It has been identified in various plant species, including Poacynum pictum [, ], Ainsliaea glabra [], and Protasparagus falcatus [].
Q2: What is the structure of lupenyl palmitate?
A2: Unfortunately, the provided research papers primarily focus on the isolation and identification of lupenyl palmitate from various plant sources. They do not delve into the detailed structural characterization, including molecular formula, weight, or spectroscopic data. Further investigation into dedicated chemical databases or literature would be necessary to obtain this specific information.
Q3: Are there any studies on the potential biological activity of lupenyl palmitate?
A3: While the provided research focuses on the isolation and identification of lupenyl palmitate, it doesn't offer insights into its potential biological activities or mechanisms of action. Further research is needed to explore these aspects.
Q4: What methods were employed to isolate lupenyl palmitate from the plant sources?
A4: The researchers utilized a combination of solvent extraction and chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 gel column chromatography, to isolate and purify lupenyl palmitate from the plant materials [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)
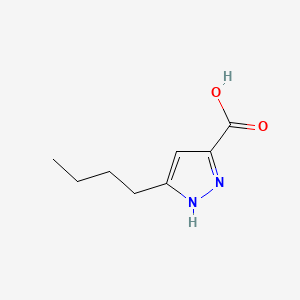
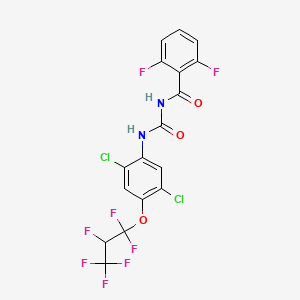
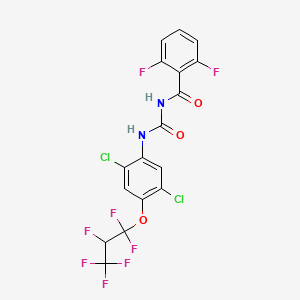
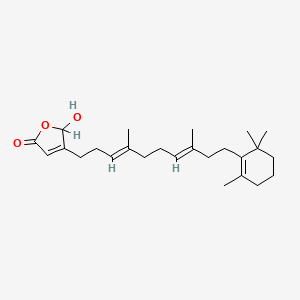





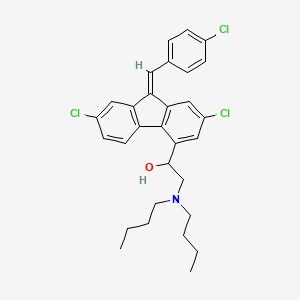

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
